molecular formula C10H14N2O2 B8269802 Ethyl 3,5-diamino-4-methylbenzoate CAS No. 42908-12-3

Ethyl 3,5-diamino-4-methylbenzoate

Cat. No.: B8269802
CAS No.: 42908-12-3
M. Wt: 194.23 g/mol
InChI Key: RZJCAZPNIPNKLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3,5-diamino-4-methylbenzoate (CAS: 42908-12-3) is an aromatic ester derivative characterized by a benzoate backbone substituted with two amino groups at positions 3 and 5, a methyl group at position 4, and an ethyl ester at the carboxyl position. Its molecular formula is C₁₁H₁₆N₂O₂, and its InChIKey is RZJCAZPNIPNKLD-UHFFFAOYSA-N . The compound is commercially available through suppliers specializing in fine chemicals, often used in pharmaceutical intermediates, agrochemical research, or as a precursor for synthesizing dyes and coordination complexes . Its structural features—such as the electron-donating amino and methyl groups—impart unique solubility and reactivity properties, making it valuable in organic synthesis.

Properties

CAS No.

42908-12-3

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

ethyl 3,5-diamino-4-methylbenzoate

InChI

InChI=1S/C10H14N2O2/c1-3-14-10(13)7-4-8(11)6(2)9(12)5-7/h4-5H,3,11-12H2,1-2H3

InChI Key

RZJCAZPNIPNKLD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)N)C)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 3,5-diamino-4-methylbenzoate belongs to a family of substituted benzoates and aromatic amines. Below, we compare it with structurally or functionally related compounds, focusing on physicochemical properties, applications, and research findings.

Table 1: Comparative Analysis of this compound and Analogues

Compound Name CAS Number Molecular Formula Key Functional Groups Applications/Research Findings
This compound 42908-12-3 C₁₁H₁₆N₂O₂ Ethyl ester, 3,5-diamino, 4-methyl Pharmaceutical intermediates, ligand synthesis
3,5-Diamino-4-methylbenzoic acid 6633-36-9 C₈H₁₀N₂O₂ Carboxylic acid, 3,5-diamino, 4-methyl Metal chelation, corrosion inhibition
3,5-Diamino-4-phenylazopyrazole N/A C₉H₈N₆ Azo group, pyrazole ring Dye synthesis, potential photodynamic therapy agents

Key Differences and Insights

Functional Group Impact: this compound’s ester group enhances lipophilicity compared to the carboxylic acid analogue (6633-36-9), which may improve membrane permeability in drug delivery systems . The 3,5-diamino-4-phenylazopyrazole lacks a benzoate backbone but features an azo (-N=N-) group, enabling conjugation for optical applications (e.g., dyes) .

Reactivity: The ethyl ester in this compound is less acidic than the carboxylic acid in 6633-36-9, reducing its propensity for salt formation but increasing stability in non-polar solvents.

Applications: this compound is primarily used in synthetic chemistry, whereas 3,5-diamino-4-methylbenzoic acid (6633-36-9) has been studied for metal-ion chelation due to its carboxylate moiety .

Synthetic Utility: The amino groups in this compound allow for further derivatization (e.g., amidation, Schiff base formation), a feature less exploitable in the azo-containing pyrazole derivative.

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